molecular formula C22H26N2O4 B12960716 Pubescine CAS No. 5096-87-7

Pubescine

Cat. No.: B12960716
CAS No.: 5096-87-7
M. Wt: 382.5 g/mol
InChI Key: KXEMQEGRZWUKJS-RURTYGRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pubescine involves multiple steps, starting from simple indole derivatives. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of the compound from the Holarrhena pubescens plant. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Scientific Research Applications

Chemistry: In chemistry, pubescine is used as a starting material for the synthesis of various indole derivatives. Its complex structure makes it an interesting compound for studying reaction mechanisms and developing new synthetic methodologies .

Biology: this compound has shown significant biological activities, including antimicrobial and antidiarrheal properties. It is used in biological research to study its effects on different microorganisms and its potential as a natural antimicrobial agent .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new antibiotics, while its antidiarrheal effects are being explored for treating gastrointestinal disorders .

Industry: In the industrial sector, this compound is used in the production of natural products and pharmaceuticals. Its extraction from Holarrhena pubescens is an important process in the production of herbal medicines and supplements .

Properties

CAS No.

5096-87-7

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1

InChI Key

KXEMQEGRZWUKJS-RURTYGRKSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Origin of Product

United States

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